(5-(Tert-butoxycarbonyl)spiro[2.3]hexan-1-YL)boronic acid pinacol ester
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Overview
Description
Tert-butyl 1-(tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.3]hexane-5-carboxylate is a boronic ester compound that has garnered attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a spirohexane core with a boronic ester group, making it a valuable intermediate in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.3]hexane-5-carboxylate typically involves the reaction of a spirohexane derivative with a boronic ester precursor. One common method includes the use of tert-butyl 4-hydroxyspiro[2.3]hexane-5-carboxylate as the starting material, which undergoes a substitution reaction with tetramethyl-1,3,2-dioxaborolane under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.3]hexane-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the boronic ester to boranes.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of the boronic ester group results in boronic acids, while reduction yields boranes. Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 1-(tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.3]hexane-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s boronic ester group allows it to interact with biological molecules, making it useful in the study of enzyme inhibitors and other bioactive compounds.
Medicine: It is explored for its potential in drug development, particularly in the design of boron-containing drugs.
Industry: The compound is used in the production of materials with specific properties, such as polymers and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 1-(tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.3]hexane-5-carboxylate involves its ability to form reversible covalent bonds with biological molecules. The boronic ester group can interact with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and other biochemical processes. The molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)piperidine-1-carboxylate
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
- Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate
Uniqueness
Tert-butyl 1-(tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.3]hexane-5-carboxylate is unique due to its spirohexane core, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where specific spatial arrangements and reactivity are required.
Properties
Molecular Formula |
C17H29BO4 |
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Molecular Weight |
308.2 g/mol |
IUPAC Name |
tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.3]hexane-5-carboxylate |
InChI |
InChI=1S/C17H29BO4/c1-14(2,3)20-13(19)11-8-17(9-11)10-12(17)18-21-15(4,5)16(6,7)22-18/h11-12H,8-10H2,1-7H3 |
InChI Key |
MLBQXPGCPOVRHJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC23CC(C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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